CJ 033466
Overview
Description
CJ 033466 is a chemical compound known for its potent and selective action as a 5-hydroxytryptamine 4 receptor partial agonist. It has shown significant potential in stimulating gastrointestinal motility, with a potency 30 times greater than that of cisapride, and a lower affinity for the human ether-a-go-go-related gene channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CJ 033466 involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Amino, chloro, and methyl groups are introduced through various substitution reactions.
Coupling with piperidine derivative: The final step involves coupling the imidazo[1,2-a]pyridine core with a piperidine derivative to form the complete structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
CJ 033466 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
CJ 033466 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of 5-hydroxytryptamine 4 receptor agonists.
Biology: Investigated for its effects on gastrointestinal motility and its potential anti-inflammatory actions.
Medicine: Explored as a potential therapeutic agent for conditions such as postoperative ileus and other gastrointestinal disorders.
Industry: Potential applications in the development of new drugs targeting the 5-hydroxytryptamine 4 receptor
Mechanism of Action
CJ 033466 exerts its effects by acting as a partial agonist at the 5-hydroxytryptamine 4 receptor. This receptor is involved in the regulation of gastrointestinal motility and other physiological processes. The compound binds to the receptor and activates it, leading to increased gastrointestinal motility and potential anti-inflammatory effects. The molecular targets and pathways involved include the 5-hydroxytryptamine 4 receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another 5-hydroxytryptamine 4 receptor agonist, but with higher affinity for the human ether-a-go-go-related gene channel.
Mosapride: Similar to CJ 033466, but with different pharmacological properties and safety profiles
Uniqueness
This compound is unique due to its high potency and selectivity for the 5-hydroxytryptamine 4 receptor, combined with a lower affinity for the human ether-a-go-go-related gene channel. This results in a lower risk of cardiac arrhythmia compared to other similar compounds, making it a promising candidate for further research and development .
Properties
IUPAC Name |
5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKHMDNIWXPUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199882 | |
Record name | CJ-033466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519148-48-2 | |
Record name | 5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]imidazo[1,2-a]pyridine-8-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519148-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CJ-033466 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519148482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CJ-033466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CJ-033466 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KUW8W70PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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